N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
Description
N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a synthetic hydrazide derivative featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-fluorophenyl group at position 1 and a pyridine-3-carbohydrazide moiety at position 2. Its structural framework is analogous to maleimide-succinimide derivatives, which are widely explored for their anticancer and enzyme-inhibitory activities .
Properties
CAS No. |
956441-81-9 |
|---|---|
Molecular Formula |
C16H13FN4O3 |
Molecular Weight |
328.30 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H13FN4O3/c17-11-3-5-12(6-4-11)21-14(22)8-13(16(21)24)19-20-15(23)10-2-1-7-18-9-10/h1-7,9,13,19H,8H2,(H,20,23) |
InChI Key |
VMQQAMFXFZPEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CN=CC=C3 |
solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves the reaction of a hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes. The presence of the fluorophenyl group and the pyridine ring can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituents on the pyrrolidinone ring or the aromatic hydrazide moiety. Key comparisons include:
Key Observations :
- Hydrazide Modifications : Substitution of pyridine-3-carbohydrazide with 3,4-dimethoxybenzohydrazide () may enhance π-π stacking but reduce hydrogen-bonding capacity due to steric hindrance from methoxy groups.
- Biological Activity : Maleimide-containing analogs (e.g., compound 3 in ) exhibit cytotoxicity against MCF-7 breast cancer cells (IC50 = 4.35 μM), suggesting that electron-withdrawing groups (e.g., fluorine) and planar aromatic systems enhance potency.
Conformational Analysis and Dihedral Angles
The spatial arrangement of aromatic rings influences binding to biological targets. Comparisons with chalcone and pyrazole derivatives highlight:
Table 2: Dihedral Angles in Related Compounds
Key Observations :
- Pyrazole and maleimide-succinimide derivatives (e.g., compound 3 in ) adopt planar or near-planar conformations (dihedral angles <10°), which are optimal for intercalation into enzyme active sites.
- Chalcones with larger dihedral angles (>20°) exhibit reduced activity, underscoring the importance of molecular planarity in bioactivity .
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